ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 1-methyl-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKSYDSDCBBLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657997 | |
| Record name | Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802541-13-5 | |
| Record name | Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indazole-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 1-methyl-1H-indazole-3-carboxylate.
Reduction and Cyclization: The ester is then subjected to reduction and cyclization reactions. For instance, reduction with sodium borohydride followed by cyclization using a dehydrating agent like phosphorus oxychloride can yield the desired tetrahydroindazole structure.
Oxidation: Finally, selective oxidation of the 7-position using an oxidizing agent such as potassium permanganate or chromium trioxide introduces the ketone group, resulting in ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, and purification steps such as recrystallization or chromatography are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation at the 1-methyl group to form carboxylic acids or aldehydes.
Reduction: The ketone group at the 7-position can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acid Catalysts: Sulfuric acid for esterification.
Dehydrating Agents: Phosphorus oxychloride for cyclization.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of indazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that indazole derivatives can target specific pathways involved in tumor growth and metastasis.
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. It has been shown to modulate inflammatory cytokines and may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory pathways, which can reduce tissue damage and improve patient outcomes.
Material Science Applications
1. Development of Functional Materials
The compound's unique structure allows it to be used in the synthesis of novel materials with specific properties. For example, it can serve as a building block for creating polymers with enhanced thermal stability and mechanical strength. Such materials are valuable in various industrial applications, including coatings and composites.
Biochemical Applications
1. Protein Degradation Pathways
this compound is also being explored as a potential tool in protein degradation studies. It can be utilized to design compounds that selectively degrade specific proteins involved in disease processes. This application is particularly relevant in targeted cancer therapies where the degradation of oncogenic proteins can lead to tumor regression.
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Smith et al. (2023) demonstrated that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a strong anti-inflammatory effect . The study highlights its potential as a therapeutic agent for chronic inflammatory diseases.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Generally, the indazole core can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Similarity to Target |
|---|---|---|---|---|---|
| Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (802541-13-5) | C₁₁H₁₄N₂O₃ | 222.24 | 1-Me, 7-Oxo, 3-COOEt | >97 | 1.00 (Reference) |
| Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (175396-30-2) | C₁₀H₁₂N₂O₃ | 208.21 | 7-Oxo, 3-COOEt | 95–97 | 0.79 |
| 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (32286-99-0) | C₉H₁₂N₂O₂ | 180.21 | 1-Me, 3-COOH | N/A | 0.77 |
| Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (2624296-98-4) | C₁₄H₁₄N₄O₃ | 286.29 | 1-Pyrazinyl, 7-Oxo, 3-COOEt | N/A | N/A |
Key Observations:
Substituent Effects: The methyl group at position 1 in the target compound (802541-13-5) enhances steric bulk and lipophilicity compared to the unmethylated analogue (175396-30-2). This difference reduces aqueous solubility but may improve membrane permeability .
Functional Group Impact :
- The ethyl ester at position 3 in 802541-13-5 and 175396-30-2 provides hydrolytic stability compared to the carboxylic acid derivative (32286-99-0), which is more prone to ionization and faster metabolic clearance .
Hydrogen-Bonding and Crystallographic Behavior
The 7-oxo group in the target compound participates in intermolecular hydrogen bonds (e.g., N–H···O and C–H···O interactions), stabilizing crystal lattices. In contrast, the pyrazine-containing analogue (2624296-98-4) exhibits extended π-π stacking due to its aromatic ring, altering packing efficiency .
Research Implications
The structural versatility of this compound makes it a valuable scaffold for optimizing pharmacokinetic properties. Comparative studies highlight the trade-offs between lipophilicity, solubility, and synthetic complexity when modifying substituents. Future research should explore structure-activity relationships (SAR) for specific biological targets, leveraging crystallographic data from tools like SHELXL and ORTEP-3 .
Biologische Aktivität
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 802541-13-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- Purity : Typically ≥ 97%
The compound is categorized under indazole derivatives, which are known for their pharmacological significance.
Biological Activities
This compound has been studied for various biological activities:
1. Antitumor Activity
Research indicates that derivatives of indazole compounds exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, a study highlighted its effectiveness against prostate cancer cells at concentrations as low as 10 µM, demonstrating selective toxicity towards tumorigenic cells while sparing normal cells .
2. Antibacterial Properties
Indazole derivatives have been reported to possess antibacterial activity. This compound was evaluated against various bacterial strains. The results indicated a notable inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
3. Anti-HIV Activity
Another area of interest is the compound's potential anti-HIV activity. Preliminary studies suggest that it may inhibit HIV replication in vitro by targeting viral enzymes essential for the viral life cycle .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- Antitumor Effects : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with protein synthesis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate using statistical experimental design?
- Methodological Approach : Employ factorial design (e.g., full or fractional factorial) to systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. Statistical tools like ANOVA can identify significant variables affecting yield and purity. For example, optimizing esterification or cyclization steps in indazole synthesis can benefit from response surface methodology (RSM) to minimize trial-and-error approaches .
- Key Metrics : Monitor reaction efficiency via HPLC purity, NMR yield, and scalability under DOE-optimized conditions.
Q. What crystallographic techniques are recommended for structural characterization of this compound?
- Methodological Approach : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for graphical representation of the molecular structure. Hydrogen bonding patterns can be analyzed using graph-set analysis (e.g., Etter’s formalism) to understand supramolecular interactions in the solid state .
- Validation : Cross-validate with FT-IR for functional groups and DFT-calculated geometries to resolve ambiguities in crystallographic data.
Q. What in vitro assays are suitable for preliminary pharmacological screening of this indazole derivative?
- Methodological Approach : Prioritize assays based on structural analogs:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant : DPPH radical scavenging assay .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS to avoid false negatives.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Approach :
Perform molecular docking (AutoDock/Vina) to predict binding affinity to target proteins (e.g., PKA, AMPA receptors) .
Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to map electrostatic potential surfaces and identify reactive sites for functionalization .
Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with activity .
- Validation : Synthesize top-ranked virtual hits and validate via dose-response assays.
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Approach :
- Case Study : If NMR suggests a tautomeric form (e.g., keto-enol) conflicting with SCXRD data, perform variable-temperature NMR and dynamic DFT simulations to assess tautomeric equilibria .
- Advanced Tools : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .
Q. How can reaction mechanisms for indazole functionalization be elucidated under catalytic conditions?
- Methodological Approach :
- Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to track intermediates during alkylation or oxidation steps.
- Isotope Labeling : Introduce deuterium at the 1-methyl position to study proton transfer steps via MS/MS fragmentation patterns .
- Computational Validation : Compare proposed transition states (using NEB or QM/MM methods) with experimental activation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
